N-{[3-(dimethylamino)tetrahydro-3-thienyl]methyl}-6-methyl-2-pyridin-3-ylpyrimidin-4-amine
Overview
Description
“N-{[3-(dimethylamino)tetrahydro-3-thienyl]methyl}-6-methyl-2-pyridin-3-ylpyrimidin-4-amine” is a complex organic compound. It contains a pyridine ring, which is a common structural motif in natural products and has found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry . The pyridine core ranks second out of the most used heterocycles in medicinal compounds .
Synthesis Analysis
The synthesis of such compounds often involves challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . Notably, only 6-substituted-2-pyridyl−B(aam) reagents were used. Other heteroaryl−B(aam) reagents (2-thienyl and 2-furyl) were also shown to couple smoothly under these conditions .Scientific Research Applications
Synthesis and Antiproliferative Activity
A study by Atapour-Mashhad et al. (2017) focuses on the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones through a base-catalyzed reaction involving compounds with structural similarities to N-{[3-(dimethylamino)tetrahydro-3-thienyl]methyl}-6-methyl-2-pyridin-3-ylpyrimidin-4-amine. The synthesized compounds were evaluated for their antiproliferative activity against human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines. The study found that the compounds' activity was structural, concentration, and time-dependent, highlighting their potential in cancer research (Atapour-Mashhad et al., 2017).
Heterocyclic Systems Synthesis
Selič et al. (1997) explored the preparation of various heterocyclic systems, including 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, by utilizing reagents that share a similar structural framework with this compound. This work emphasizes the versatility of such compounds in synthesizing novel heterocyclic structures with potential biological activities (Selič, Grdadolnik, & Stanovnik, 1997).
Antimicrobial and Antitubercular Activities
Research conducted by Chandrashekaraiah et al. (2014) synthesized analogues from a base structure resembling this compound and tested them for antimicrobial and antitubercular activities. These compounds demonstrated promising results against bacterial, fungal strains, and Mycobacterium tuberculosis, indicating their potential as templates for designing new antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).
Properties
IUPAC Name |
N-[[3-(dimethylamino)thiolan-3-yl]methyl]-6-methyl-2-pyridin-3-ylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5S/c1-13-9-15(19-11-17(22(2)3)6-8-23-12-17)21-16(20-13)14-5-4-7-18-10-14/h4-5,7,9-10H,6,8,11-12H2,1-3H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLOVWZJONPTMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CN=CC=C2)NCC3(CCSC3)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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